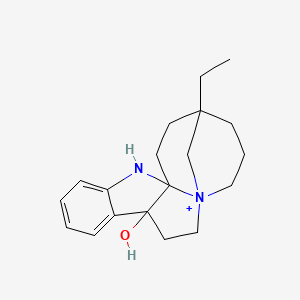
Rhazidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhazidine is a natural product found in Aspidosperma quebracho-blanco and Melodinus fusiformis with data available.
Scientific Research Applications
Cardiovascular Applications : Trimetazidine is shown to improve left ventricular function in patients with heart failure. Studies have demonstrated that Trimetazidine can increase ejection fraction, reduce New York Heart Association (NYHA) class, and improve metabolic equivalent system (METS) in heart failure patients. It also appears to preserve myocardial high-energy phosphate levels, as indicated by increased cardiac phosphocreatine/adenosine triphosphate (PCr/ATP) ratio (Fragasso et al., 2006).
Metabolic Effects : Trimetazidine has been studied for its impact on whole body energy metabolism in chronic systolic heart failure patients. The drug was found to reduce whole body resting energy expenditure (REE) and improve the quality of life, in addition to enhancing left ventricular ejection fraction and functional class (Fragasso et al., 2011).
Protective Effects in Ischemia/Reperfusion Injury : Trimetazidine has been used to protect against ischemia/reperfusion (I/R) injury in various tissues. For example, its application in a guinea pig model showed beneficial effects on retinal lipid peroxidation and histopathologic changes due to I/R injury (Demir et al., 2009).
Inhibition of Fatty Acid Oxidation : Trimetazidine partially inhibits fatty acid oxidation, which might be beneficial for patients with diabetes and ischemic cardiomyopathy. This inhibition can improve glucose metabolism, left ventricular function, and endothelial function (Fragasso et al., 2003).
Antioxidant Effects : Trimetazidine also has antioxidant properties, which were studied in the context of reducing the degree of fibrosis in alkali burns of the esophagus (Yukselen et al., 2005).
properties
CAS RN |
15381-61-0 |
|---|---|
Product Name |
Rhazidine |
Molecular Formula |
C19H27N2O+ |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
15-ethyl-11-aza-1-azoniapentacyclo[13.3.1.01,12.04,12.05,10]nonadeca-5,7,9-trien-4-ol |
InChI |
InChI=1S/C19H27N2O/c1-2-17-8-5-12-21(14-17)13-11-18(22)15-6-3-4-7-16(15)20-19(18,21)10-9-17/h3-4,6-7,20,22H,2,5,8-14H2,1H3/q+1 |
InChI Key |
YMRLYQGSGLAWTN-UHFFFAOYSA-N |
SMILES |
CCC12CCC[N+]3(C1)CCC4(C3(CC2)NC5=CC=CC=C54)O |
Canonical SMILES |
CCC12CCC[N+]3(C1)CCC4(C3(CC2)NC5=CC=CC=C54)O |
synonyms |
rhazidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



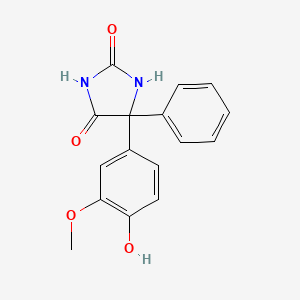
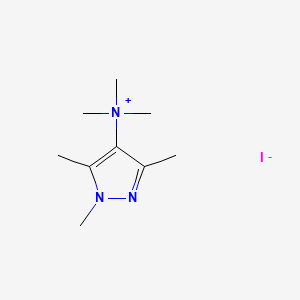
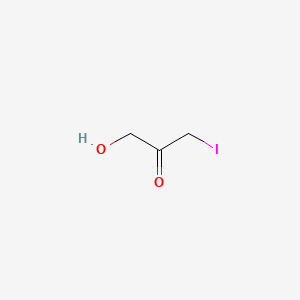
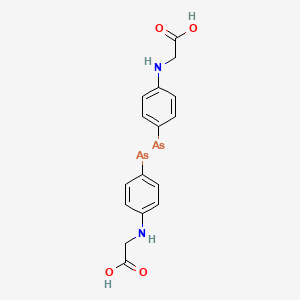
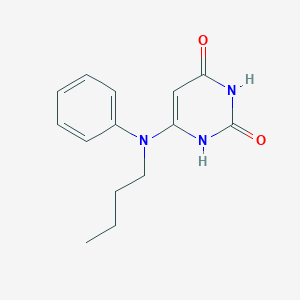

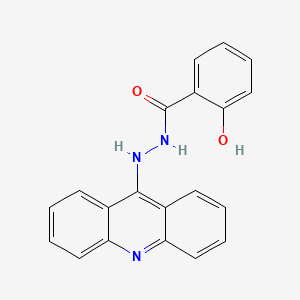
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
![N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1228206.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1228211.png)
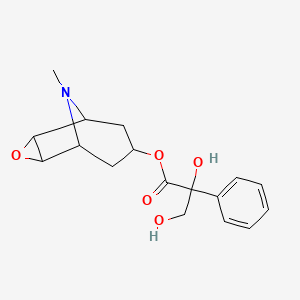
![3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester](/img/structure/B1228213.png)